molecular formula C11H13NO2 B2755621 Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- CAS No. 50603-87-7

Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-

Cat. No.: B2755621
CAS No.: 50603-87-7
M. Wt: 191.23
InChI Key: LWGRTXTUEQSKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” is a chemical compound. It belongs to the class of organic compounds known as carboximidic acids, which are organic acids with the general formula RC(=N)-OH .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems, which are similar to the structure of the compound , have been extensively researched .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” include its molecular formula, molecular weight, and structure . More detailed information like melting point, boiling point, and density can be found on ChemicalBook .

Scientific Research Applications

Synthesis and Characterization

  • The title compound has been synthesized and characterized, indicating potential applications in creating potassium-channel openers with cardiovascular therapeutic activities. The structural analysis revealed specific molecular interactions and orientations that could influence its biological activity (Yoon, T., Yoo, S., & Shin, W., 1998).

Potential Therapeutic Activities

  • Investigations into the benzopyran-based compound, closely related to the acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-, have shown that it could act as a potassium-channel opener, suggesting a pathway for cardiovascular therapeutic activities. The molecular structure includes 2-dimethoxymethyl and 3-hydroxyl groups in axial positions, with the 4-acetamide group nearly perpendicular to the benzopyran plane. This orientation supports two intermolecular hydrogen bonds essential for its activity (Yoon, T., Yoo, S., & Shin, W., 1998).

Molecular Structure Analysis

  • The detailed analysis of the molecular structure of the compound, focusing on the positions of 2-dimethoxymethyl and 3-hydroxyl groups and the orientation of the 4-acetamide group, provided insights into its potential mechanism of action as a potassium-channel opener. These findings are crucial for understanding how the compound interacts at the molecular level, which is fundamental for its therapeutic applications (Yoon, T., Yoo, S., & Shin, W., 1998).

Future Directions

The future directions for the study of “Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” could involve further investigation into its synthesis methods, chemical reactions, mechanism of action, and potential biological properties. Given the interest in coumarin systems and their derivatives, this compound could be of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research .

Mechanism of Action

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGRTXTUEQSKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.